布地奈德

描述

Budesonide is a glucocorticoid steroid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It is available in various forms including an inhaler, pill, nasal spray, and rectal forms .

Synthesis Analysis

Existing preparation methods of budesonide require the utilization of corrosive acids and involve an expensive purification process. A new cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core, has been discussed in recent research findings .

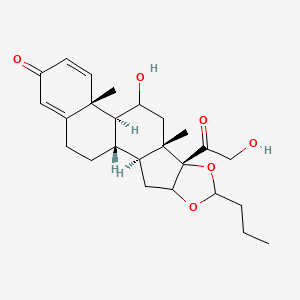

Molecular Structure Analysis

Budesonide is a mix of the 22R and 22S epimer . It is designated chemically as (RS)16a,17a-(Butylidenedioxy)-11,21-dihydroxypregna-1,4-diene-3,20-dione .

Chemical Reactions Analysis

The existing preparation methods of budesonide require the utilization of corrosive acids . The electrochemical behavior of Budesonide has been studied based on the cyclic voltammograms .

Physical and Chemical Properties Analysis

Budesonide has a molecular formula of C25H34O6 and a molecular weight of 430.5 g/mol . Its distinct physico-chemical properties include logP of 2.42 and pKa of 13.74 .

科学研究应用

呼吸系统疾病的治疗

布地奈德是一种广泛使用且价格低廉的皮质类固醇,广泛用于治疗呼吸系统疾病,例如COVID-19和哮喘 . 它有助于减少肺部的炎症和刺激,促进呼吸顺畅 .

电化学测定

布地奈德可以通过电化学方法测定,这对于定量测定用于治疗患有COVID-19等疾病的患者的药物至关重要 . 这种方法在实际样品中特别有用 .

连续流动工艺制备

已开发出一种经济高效的连续流动工艺来合成布地奈德 . 该工艺可以轻松地转移到工业规模生产,使布地奈德的生产更加高效 .

抗哮喘药物

布地奈德用作抗哮喘药物 . 它在2019年成为非专利药,使患有严重哮喘的患者更容易获得 .

布地奈德/福莫特罗联合吸入器

布地奈德/福莫特罗联合吸入器(BUD/FORM)的开发促成了广泛使用的BUD/FORM维持和缓解治疗(MART) . 这种组合已被证明是哮喘的按需治疗的普遍推荐方法 .

炎症性肠病的治疗

作用机制

Target of Action

Budesonide is a glucocorticoid that primarily targets glucocorticoid receptors . These receptors are found in almost all cells of the body, playing a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Budesonide, upon binding to the glucocorticoid receptors, controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .

Biochemical Pathways

Budesonide affects multiple biochemical pathways. It depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . It also modifies key pathogenic biomarkers in immunoglobulin A nephropathy, providing insights into the biochemical pathways through which it exerts its effects .

Pharmacokinetics

Budesonide is extensively metabolized, with over 90% activity on the first passage through the liver . No unchanged Budesonide has been found in urine . The pharmacokinetic properties of Budesonide, including its high rate of metabolism and excretion, impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of Budesonide’s action are extensive. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . These actions result in the prevention or control of inflammation, thereby alleviating symptoms in conditions such as asthma, Crohn’s disease, and ulcerative colitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Budesonide. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.066, which means the use of Budesonide is predicted to present an insignificant risk to the environment . . These environmental factors can potentially influence the action and efficacy of Budesonide.

安全和危害

未来方向

There is significant interest in unraveling changes in the usage of budesonide, including epidemiological factors such as early life events, infectious processes, environmental agents, and dietary habits . The exact reasons behind the increasing incidence and prevalence of conditions treated by budesonide are largely unknown and cannot be solely explained by increased disease recognition .

生化分析

Biochemical Properties

The biotransformation of Budesonide was studied in vitro and compared to the biotransformation of other glucocorticoids . Budesonide was degraded 3–6 times as rapidly as triamcinolone acetonide in human and rat liver, respectively . Two of the main metabolites of Budesonide in human liver are 6 beta-hydroxy budesonide and 16 alpha-hydroxy prednisolone . The formation of these metabolites are important inactivation steps .

Cellular Effects

Budesonide has been shown to have significant effects on various types of cells and cellular processes. For example, it has been used in the treatment of patients with Immunoglobulin A Nephropathy (IgAN), where it modifies key pathogenic biomarkers .

Molecular Mechanism

Budesonide exerts its effects at the molecular level through various mechanisms. It is involved in the downregulation of the local production of the polymeric poorly O-galactosylated form of IgA1 or galactose-deficient IgA1 (Gd-IgA1) and generation of pathogenic IgA-containing immune complexes (IgA-IC) .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Budesonide was studied in healthy male volunteers after inhalation, oral and intravenous administration . The plasma half-life was 2.8 +/- 1.1 h (mean +/- SD), distribution volume 301.3 +/ 41.7 1 and plasma clearance 83.7 +/- 27.5 1/h .

Metabolic Pathways

Budesonide is involved in several metabolic pathways. It is rapidly degraded in the liver, with the formation of 6 beta-hydroxy budesonide and 16 alpha-hydroxy prednisolone being key inactivation steps .

Transport and Distribution

The systemic availability of Budesonide was 10.7 +/- 4.3% after oral administration and 72.8 +/- 42.0% after inhalation, corrected for the amounts of substance deposited in the inhalation device and oral cavity .

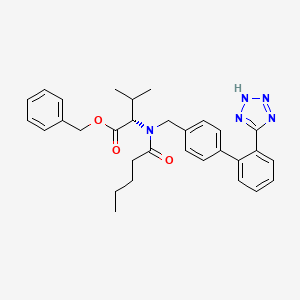

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Budesonide involves the conversion of a precursor compound, 16α,17α-epoxy-pregnenolone acetate, into the final product through a series of chemical reactions.", "Starting Materials": [ "16α,17α-epoxy-pregnenolone acetate", "Sodium hydride", "Bromoacetic acid", "Palladium on carbon", "Hydrogen gas", "Chloroform", "Methanol", "Acetic acid", "Sodium hydroxide", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "16α,17α-epoxy-pregnenolone acetate is treated with sodium hydride in dry THF to form the corresponding enolate.", "The enolate is then reacted with bromoacetic acid in the presence of palladium on carbon and hydrogen gas to form 16α,17α-(1-methoxycarbonyl)ethylidene-pregnenolone.", "The resulting compound is then treated with chloroform and methanol in the presence of acetic acid to form 16α,17α-(2-methoxycarbonyl)ethylidene-pregnenolone.", "The above compound is then treated with sodium hydroxide and methanesulfonic acid to form budesonide intermediate, 16α,17α-(2-formylacetal)-pregnene-3,20-dione.", "The final step involves the treatment of the intermediate with sodium bicarbonate and sodium chloride in water to form the final product, Budesonide." ] } | |

CAS 编号 |

51333-22-3 |

分子式 |

C25H34O6 |

分子量 |

430.5 g/mol |

IUPAC 名称 |

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1 |

InChI 键 |

VOVIALXJUBGFJZ-PNYLKFOFSA-N |

手性 SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |

SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

规范 SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

外观 |

Solid powder |

沸点 |

599.7 |

颜色/形态 |

Crystals |

熔点 |

221-232 °C (decomposes) |

| 51333-22-3 51372-29-3 |

|

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Chemical stability: Stable under recommended storage conditions. |

溶解度 |

Practically insoluble in water Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Budesonide Budesonide, (R)-Isomer Budesonide, (S)-Isomer Horacort Pulmicort Rhinocort |

蒸汽压力 |

8.81X10-15 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

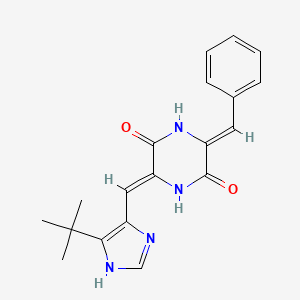

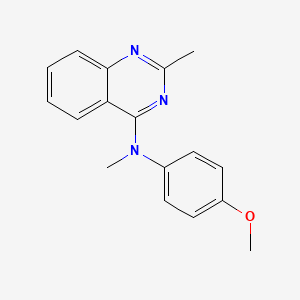

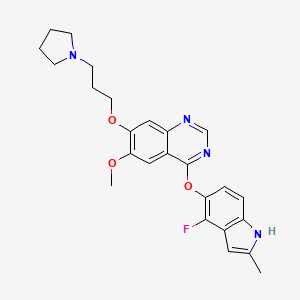

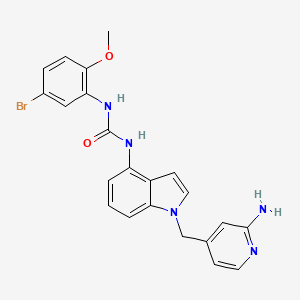

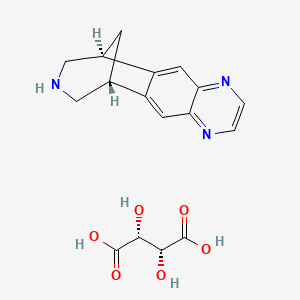

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of budesonide?

A1: Budesonide is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. [] This complex then translocates to the nucleus and binds to specific DNA sequences, modulating gene transcription. [] This leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators like cytokines and chemokines. [, ]

Q2: How effective is budesonide in inducing and maintaining remission in Crohn's disease?

A2: Studies show that while budesonide is more effective than placebo or mesalamine for inducing remission in Crohn's disease, its efficacy is lower compared to conventional steroids, especially in patients with severe disease. [] Moreover, its ability to maintain remission in Crohn’s disease is not superior to placebo or weaning prednisolone. []

Q3: How does the route of administration affect the clinical efficacy of budesonide in treating hay fever?

A3: Research indicates that the clinical efficacy of budesonide in hay fever treatment is dependent on topical nasal application. [] While intranasal budesonide effectively reduces nasal symptoms, oral budesonide, even at doses yielding comparable plasma levels, does not show significant efficacy. []

Q4: Can budesonide administered through inhalation for asthma treatment have beneficial effects on nasal allergic disease?

A4: Yes, studies show that inhaled budesonide, even without direct nasal deposition, can reduce nasal eosinophilia, inflammatory markers like eosinophil cationic protein in nasal lavage fluid, and attenuate nasal symptoms during allergy season. [] This suggests a systemic anti-inflammatory effect of budesonide even when administered through inhalation.

Q5: How does budesonide compare to other treatment options for exercise-induced bronchoconstriction (EIB) in children with asthma?

A6: While all active treatments in a study on children with EIB were more effective than placebo, a combination of budesonide and montelukast demonstrated superior efficacy compared to budesonide alone or budesonide plus formoterol. [] Montelukast alone also showed greater effectiveness than budesonide alone or budesonide plus formoterol. []

Q6: Is budesonide effective in treating acute wheezing in infants?

A7: Research suggests that nebulized budesonide is effective in treating acute wheezing and dyspnea in infants up to 24 months old. [] Infants treated with budesonide showed faster clinical improvement and a shorter hospitalization period compared to those receiving ipratropium bromide. []

Q7: What are the potential adverse effects of long-term budesonide maintenance therapy in microscopic colitis?

A11: A population-based study found that long-term budesonide maintenance therapy in microscopic colitis appears to be generally well-tolerated. [] There was no significant difference in the incidence of osteopenia/osteoporosis, diabetes mellitus, hypertension, glaucoma, or cataracts between patients receiving budesonide maintenance and those not receiving budesonide. []

Q8: What formulations of budesonide are available?

A12: Budesonide is available in various formulations, including pressurized metered-dose inhalers (pMDI), dry powder inhalers (DPI), nebulized suspensions, and oral capsules. [, , , ] The choice of formulation depends on the indication, patient preference, and desired site of action.

Q9: How does the systemic availability of budesonide differ between different dry powder inhaler (DPI) devices?

A13: A study comparing budesonide DPI-A and a redesigned DPI-B found that both devices demonstrated systemic absorption bioequivalence at equivalent doses. [] This suggests that the redesign of the DPI-B did not significantly affect the systemic availability of budesonide.

Q10: What is the rationale for developing multistage nanodelivery vehicles for oral budesonide delivery in IBD?

A14: Researchers are exploring multistage nanodelivery vehicles, such as budesonide-loaded PLGA nanoparticles encapsulated within porous silicon microparticles, to overcome challenges associated with oral drug delivery in IBD. [] This approach aims to protect the drug from degradation in the stomach, enhance its delivery to the inflamed intestinal mucosa, and enable controlled release for improved therapeutic efficacy.

Q11: What are some areas of ongoing research on budesonide?

A15: Ongoing research on budesonide includes exploring new drug delivery systems for targeted therapy, understanding the role of histone deacetylases (HDACs) in mediating its effects in different cell types, and investigating its potential in treating a wider range of inflammatory conditions. [, ] Further research is also needed to establish the long-term safety and efficacy of budesonide in various patient populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)